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Compound of Interest

Compound Name: 2-Amino-3-(trifluoromethyl)phenol

Cat. No.: B045064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Amino-3-(trifluoromethyl)phenol (CAS No. 106877-48-9). Due to the limited availability of

published experimental spectra for this specific compound, this document presents predicted

data based on the analysis of analogous compounds and established spectroscopic principles.

It is intended to serve as a reference for researchers in compound identification,

characterization, and quality control.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Amino-3-(trifluoromethyl)phenol.

Table 1: Predicted ¹H NMR Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~ 7.0 - 7.3 Multiplet 1H Ar-H

Aromatic proton,

likely

experiencing

complex splitting

from neighboring

protons and the

CF₃ group.

~ 6.8 - 7.0 Multiplet 1H Ar-H

Aromatic proton,

likely upfield due

to the electron-

donating effect of

the amino and

hydroxyl groups.

~ 6.6 - 6.8 Multiplet 1H Ar-H

Aromatic proton,

likely the most

upfield aromatic

signal.

~ 5.0 - 6.0 Broad Singlet 1H -OH

Phenolic proton,

chemical shift

can be variable

depending on

solvent and

concentration.

~ 3.5 - 4.5 Broad Singlet 2H -NH₂

Amino protons,

chemical shift

can be variable

and may

exchange with

D₂O.

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment Notes

~ 150 - 155 C-OH

Aromatic carbon attached to

the hydroxyl group,

deshielded.

~ 140 - 145 C-NH₂
Aromatic carbon attached to

the amino group, deshielded.

~ 120 - 130 (quartet) -CF₃

Carbon of the trifluoromethyl

group, split by the three

fluorine atoms.

~ 120 - 130 C-CF₃
Aromatic carbon attached to

the trifluoromethyl group.

~ 115 - 125 Ar-C Aromatic carbons.

~ 110 - 120 Ar-C Aromatic carbons.

~ 110 - 115 Ar-C Aromatic carbons.

Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal.

Table 3: Predicted IR Absorption Data
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3400 - 3200 Strong, Broad O-H Stretch Phenol

3300 - 3100 Medium N-H Stretch Aromatic Amine

3100 - 3000 Medium C-H Stretch Aromatic

1620 - 1580 Medium-Strong C=C Stretch Aromatic Ring

1520 - 1480 Medium-Strong C=C Stretch Aromatic Ring

1350 - 1150 Strong C-F Stretch Trifluoromethyl

1280 - 1180 Strong C-O Stretch Phenol

1335 - 1250 Strong C-N Stretch Aromatic Amine

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

177 High [M]⁺ (Molecular Ion)

158 Medium [M - F]⁺

108 Medium [M - CF₃]⁺

80 Medium [M - CF₃ - CO]⁺

Ionization Mode: Electron Ionization (EI).

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Actual parameters

may need to be optimized for the specific instrument and sample.

NMR Spectroscopy
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A solution of 2-Amino-3-(trifluoromethyl)phenol (5-20 mg for ¹H NMR, 20-50 mg for ¹³C

NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of

approximately 0.6-0.7 mL in a 5 mm NMR tube.[1] The spectrometer is locked onto the

deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[1]

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse

sequence is typically employed.

IR Spectroscopy
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound

with dry KBr and pressing the mixture into a transparent disk. Alternatively, a thin film can be

prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate

(e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using

an FTIR spectrometer.

Mass Spectrometry
For Electron Ionization Mass Spectrometry (EI-MS), a small amount of the sample is introduced

into the mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography. The sample is vaporized and then bombarded with a beam of high-energy

electrons, causing ionization and fragmentation. The resulting ions are then separated by their

mass-to-charge ratio and detected.

Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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NMR Spectroscopy Workflow
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Mass Spectrometry Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b045064#spectroscopic-data-for-2-amino-3-
trifluoromethyl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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